1-Phenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
1-Phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-4,5-dihydro-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of phenylhydrazine with α,β-unsaturated carbonyl compounds. This reaction typically occurs under mild conditions and can be catalyzed by various agents, including acids, bases, and even metal-free catalysts like vitamin B1 .
Another method involves the use of chalcones and aminoguanidine hydrochloride under ultrasonic irradiation. This method is known for its high yield and efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale cyclocondensation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties .
Scientific Research Applications
1-Phenyl-4,5-dihydro-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Mechanism of Action
The mechanism of action of 1-Phenyl-4,5-dihydro-1H-pyrazole involves its interaction with various molecular targets, including enzymes and receptors. For example, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazole: This compound is structurally similar but lacks the dihydro moiety.
3,5-Diaryl-4,5-dihydro-1H-pyrazole: These compounds have additional aryl groups, which can enhance their biological activity.
Uniqueness
1-Phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
936-53-8 |
---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C9H10N2/c1-2-5-9(6-3-1)11-8-4-7-10-11/h1-3,5-7H,4,8H2 |
InChI Key |
IUHNMXNPPUIQHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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